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Compound of Interest

6-Bromo-4-chloro-2-
Compound Name:
methylquinazoline

cat. No.: B1278183

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound
6-Bromo-4-chloro-2-methylquinazoline. The information presented herein is crucial for the
unambiguous identification and characterization of this molecule, which serves as a valuable
building block in medicinal chemistry and materials science. This document compiles available
spectroscopic data, outlines detailed experimental protocols for acquiring such data, and
presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for 6-Bromo-4-

chloro-2-methylquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data of 6-Bromo-4-chloro-2-methylquinazoline
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.13 d 2.0 H-5

7.91 dd 8.8,2.0 H-7

7.69 d 8.8 H-8

2.80 S -CHs

Solvent: CDCIs, Frequency: 400 MHz

Table 2: 13C NMR Spectroscopic Data of 6-Bromo-4-chloro-2-methylquinazoline

Chemical Shift (8) ppm

Assighment

163.8 C-2
159.9 C-4
150.9 C-8a
139.2 C-7
130.4 C-5
128.8 C-8
123.6 C-6
121.1 C-4a
22.8 -CHs

Solvent: CDClIs, Frequency: 100 MHz

Mass Spectrometry (MS)

Experimental mass spectrometry data for 6-Bromo-4-chloro-2-methylquinazoline is not

readily available in the public domain. However, predicted mass spectral information can be a

useful tool for identification.
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Table 3: Predicted Mass Spectrometry Data for 6-Bromo-4-chloro-2-methylquinazoline
(CoHeBrCIN2)

Adduct Predicted m/z
[M+H]* 256.9476
[M+Na]* 278.9295

Infrared (IR) Spectroscopy

Experimental infrared spectroscopy data for 6-Bromo-4-chloro-2-methylquinazoline is not
readily available in the public domain. Characteristic absorption bands would be expected for
the quinazoline ring system and the C-Br and C-CI bonds.

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Accurately weigh 5-10 mg of purified 6-Bromo-4-chloro-2-methylquinazoline.

¢ Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDClIs).
o Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (General):

e Spectrometer: 400 MHz NMR Spectrometer

e Nuclei: *H and 3C

e Solvent: CDCIs

e Temperature: 298 K
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e 'HNMR:

o Pulse Program: Standard single-pulse sequence (e.g., zg30)

o Number of Scans: 16

o Relaxation Delay: 1.0 s

o Spectral Width: Appropriate range to cover all proton signals (e.g., 0-10 ppm)
e 13C NMR:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

o Number of Scans: 1024

o Relaxation Delay: 2.0 s

o Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-180 ppm)
Data Processing:
o Apply Fourier transformation to the acquired Free Induction Decay (FID).
e Perform phase and baseline corrections.

» Reference the spectra to the residual solvent peak (CDCls: 6H = 7.26 ppm, 6C = 77.16
ppm).

Mass Spectrometry (MS)

Sample Preparation (for Electrospray lonization - ESI):

e Prepare a stock solution of 6-Bromo-4-chloro-2-methylquinazoline in a suitable solvent
(e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 ug/mL with the same solvent.

Instrument Parameters (General for ESI-MS):
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« lonization Mode: Positive Electrospray lonization (ESI+)
e Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

o Capillary Voltage: 3-4 kV

o Cone Voltage: 20-40 V

e Source Temperature: 100-150 °C

e Desolvation Temperature: 250-350 °C

e Mass Range: m/z 50-500

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Ensure the ATR crystal (e.g., diamond, germanium) is clean.

e Place a small amount of the solid 6-Bromo-4-chloro-2-methylquinazoline sample directly
onto the ATR crystal.

e Apply pressure using the instrument's clamp to ensure good contact between the sample
and the crystal.

Instrument Parameters (General for FTIR-ATR):

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

Accessory: Attenuated Total Reflectance (ATR)

Spectral Range: 4000-400 cm~1

Resolution: 4 cmm—1

Number of Scans: 16-32
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e Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 6-Bromo-4-chloro-2-methylquinazoline.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.
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 To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-4-chloro-2-
methylquinazoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1278183#spectroscopic-data-of-6-bromo-4-chloro-2-
methylquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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